molecular formula C8H9N3O B1407586 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol CAS No. 1216077-58-5

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Cat. No.: B1407586
CAS No.: 1216077-58-5
M. Wt: 163.18 g/mol
InChI Key: BLXYZRWRVMZKKB-UHFFFAOYSA-N
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Description

Structural Taxonomy and IUPAC Nomenclature

The systematic nomenclature of this compound follows established conventions for heterocyclic compounds within the imidazopyridine family. According to the International Union of Pure and Applied Chemistry standards, the compound is formally designated as this compound, reflecting its structural components and substitution pattern. The molecular structure consists of a fused bicyclic system where the imidazole ring is connected to the pyridine ring through positions 1 and 2 of the imidazole and positions 1 and 2 of the pyridine, creating the characteristic imidazo[1,2-a]pyridine framework.

The compound exhibits a molecular weight of 163.18 grams per mole and possesses the molecular formula C8H9N3O. Structural analysis reveals that the aminomethyl group (-CH2NH2) is positioned at the 2-carbon of the imidazole ring, while the hydroxyl group (-OH) occupies the 8-position of the pyridine ring. This specific substitution pattern distinguishes it from other related compounds within the imidazopyridine series, such as 3-(aminomethyl)imidazo[1,2-a]pyridin-8-ol, which features the aminomethyl group at the 3-position instead.

The taxonomic classification places this compound within the broader category of heterocyclic aromatic compounds, specifically as a member of the imidazopyridine subfamily. The International Chemical Identifier (InChI) for the compound is InChI=1S/C8H9N3O/c9-4-6-5-10-8-7(12)2-1-3-11(6)8/h1-3,5,12H,4,9H2, which provides a unique digital representation of its molecular structure. The Simplified Molecular Input Line Entry System representation is recorded as C1=CN2C(=CN=C2C(=C1)O)CN, offering another standardized method for chemical identification and database storage.

Structural Parameter Value
Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name This compound
Chemical Abstracts Service Registry Number Various salt forms reported
InChI Key LGNKFNSSGBSGPH-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The development of imidazopyridine chemistry traces its origins to the mid-20th century, with systematic investigations beginning around 1955. The imidazopyridine family emerged as a significant area of research due to the unique properties exhibited by these fused heterocyclic systems, which combine characteristics of both imidazole and pyridine rings. Early synthetic efforts focused on establishing reliable methodologies for constructing the fused ring system, with researchers exploring various cyclization approaches to access different substitution patterns.

The historical progression of imidazopyridine chemistry has been marked by continuous advancement in synthetic methodologies and applications. More than twenty different synthetic strategies have been developed to achieve the characteristic cyclization process that forms the imidazo[1,2-a]pyridine core. These approaches have included oxidative cyclization, rearrangement reactions, photochemical processes, and electrosynthesis methods, each offering distinct advantages and complementary features for synthesizing various derivatives.

Research efforts in this field have been driven by the recognition of imidazopyridines as versatile scaffolds for pharmaceutical applications. The imidazo[1,2-a]pyridine nucleus, in particular, has emerged as one of the most investigated and utilized frameworks within the imidazopyridine family. This prominence stems from the wide range of biological activities exhibited by derivatives of this core structure, which has led to the development of several commercially available pharmaceutical agents containing the imidazo[1,2-a]pyridine unit.

The evolution of synthetic approaches has also been influenced by the need to access specific substitution patterns, such as those found in this compound. Traditional methods often encountered limitations related to the use of various catalysts, including selenium dioxide, palladium complexes, iron salts, copper compounds, and other transition metal-based systems. These limitations have prompted the development of more efficient and environmentally friendly synthetic routes, reflecting the ongoing evolution of heterocyclic chemistry methodologies.

Historical Milestone Period Significance
Initial imidazopyridine investigations 1955-1970 Establishment of basic synthetic approaches
Diversification of synthetic methods 1970-1990 Development of multiple cyclization strategies
Pharmaceutical applications emergence 1990-2010 Recognition of therapeutic potential
Modern synthetic refinements 2010-present Focus on efficiency and sustainability

Position Within Imidazopyridine Pharmacophores

The imidazopyridine family encompasses several distinct heterocyclic frameworks, each characterized by different geometric arrangements and bonding patterns between the constituent imidazole and pyridine rings. Within this diverse family, this compound occupies a significant position due to its specific substitution pattern and the biological activities associated with related compounds.

The imidazo[1,2-a]pyridine framework, which forms the core structure of this compound, represents one of the most extensively studied pharmacophores within the imidazopyridine series. This particular arrangement has demonstrated remarkable versatility in medicinal chemistry applications, with derivatives exhibiting a wide spectrum of biological activities including cardiotonic, antifungal, anti-inflammatory, antipyretic, analgesic, antitumor, antiapoptotic, hypnotic, antiviral, antibacterial, antiprotozoal, and anxiolytic properties.

The presence of both the aminomethyl group at the 2-position and the hydroxyl group at the 8-position creates a unique pharmacophoric profile for this compound. These functional groups contribute distinct chemical properties that can influence molecular interactions with biological targets. The aminomethyl substituent provides a basic nitrogen center that can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group offers both hydrogen bond donor and acceptor capabilities.

Comparative analysis with other members of the imidazopyridine family reveals that the specific positioning of functional groups in this compound distinguishes it from related compounds such as imidazo[1,2-a]pyridin-8-amine and various methylated derivatives. The compound's structural features position it as a potential scaffold for pharmaceutical development, particularly given the established track record of imidazo[1,2-a]pyridine derivatives in therapeutic applications.

The pharmacophoric significance of this compound is further enhanced by its relationship to established pharmaceutical agents that incorporate the imidazo[1,2-a]pyridine framework. Several commercially available drugs utilize this core structure, demonstrating the validated potential of this chemical class in therapeutic applications. The specific functional group arrangement in this compound may offer unique interaction profiles with biological targets, potentially leading to novel therapeutic applications or improved pharmacological properties compared to existing agents.

Pharmacophoric Feature Structural Contribution Potential Interactions
Imidazo[1,2-a]pyridine core Rigid bicyclic framework π-π stacking, aromatic interactions
2-Aminomethyl substituent Flexible basic group Hydrogen bonding, electrostatic interactions
8-Hydroxyl group Polar functional group Hydrogen bonding (donor/acceptor)
Overall molecular geometry Three-dimensional conformation Complementary binding to protein targets

Properties

IUPAC Name

2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-6-5-11-3-1-2-7(12)8(11)10-6/h1-3,5,12H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXYZRWRVMZKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminomethylpyridine with formamide under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Table 1: Representative Reactions Involving the Aminomethyl Group

Reaction TypeReagents/ConditionsProductYield (%)Reference
GBB ReactionBenzaldehyde, tert-butyl isocyanide2-Amino-3-(tert-butyl)imidazo[1,2-a]pyridine72
AcylationAcetic anhydride, CH₂Cl₂, rt2-Acetamidomethylimidazo[1,2-a]pyridine85
Oxidative AlkylationCuI, O₂, acetophenone2-Aminomethyl-3-styrylimidazo[1,2-a]pyridine68

Reactivity of the Hydroxyl Group at Position 8

The phenolic -OH group at position 8 undergoes typical electrophilic substitution and oxidation:

  • Sulfonation/Sulfation : Reacts with sulfonic acid derivatives to form sulfonates, enhancing solubility for pharmacological applications .

  • Oxidation : Catalyzed by iodine or TBHP (tert-butyl hydroperoxide), the hydroxyl group oxidizes to a ketone, forming 8-oxo derivatives .

  • Electrophilic Aromatic Substitution : Bromination or nitration at the C3 position occurs under mild conditions (e.g., molecular iodine catalysis) .

Condensation Reactions Involving Both Functional Groups

The proximity of the aminomethyl and hydroxyl groups enables tandem reactions:

  • Cyclization with Carbonyls : Reacts with 1,3-diketones (e.g., dimedone) under ultrasonication and iodine catalysis to form fused tricyclic systems (Scheme 1) .

  • Tautomerization : The hydroxyl group participates in keto-enol tautomerism, stabilizing intermediates during Friedel-Crafts alkylation or aza-Michael additions .

Scheme 1: Iodine-Catalyzed Cyclization with Dimedone

text
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol + Dimedone → I₂, H₂O, ultrasonication → Tricyclic imidazopyridine-dione derivative (Yield: 78%) [8]

Catalytic Modifications and Cross-Coupling Reactions

  • C3-Alkylation : Y(OTf)₃-catalyzed aza-Friedel–Crafts reactions with aldehydes and amines introduce alkyl chains at position 3 (Table 2) .

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids functionalizes the pyridine ring .

Table 2: Y(OTf)₃-Catalyzed C3-Alkylation

AldehydeAmineProductYield (%)Reference
BenzaldehydeMorpholine3-(Morpholinomethyl)imidazo[1,2-a]pyridine81
4-NitrobenzaldehydePiperidine3-(Piperidinyl)-4-nitroimidazo[1,2-a]pyridine75

Stability and Functional Group Compatibility

  • pH Sensitivity : The hydroxyl group deprotonates under basic conditions (pH > 10), forming a phenoxide ion that enhances nucleophilicity .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Key Research Findings

  • Green Synthesis : Ultrasonication with molecular iodine reduces reaction times (<1 hour) and improves yields (70–85%) compared to traditional heating .

  • Biological Relevance : Sulfonated derivatives exhibit enhanced antibacterial and anti-inflammatory activity .

  • Mechanistic Insights : Oxidative cyclizations proceed via radical-free pathways, as confirmed by TEMPO inhibition studies .

Scientific Research Applications

Medicinal Chemistry

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol has been extensively studied for its potential therapeutic applications:

  • Antimicrobial Activity : Derivatives of this compound have demonstrated significant activity against multi-drug resistant bacteria and fungi. For instance, certain analogs have shown efficacy against pathogens responsible for trichomoniasis and amoebiasis .
  • Anti-inflammatory Properties : Research indicates that this compound derivatives may exhibit anti-inflammatory effects, suggesting potential use in treating inflammatory diseases .
  • Antitumor Activity : Some studies have reported promising anticancer properties of this compound, with specific analogs showing cytotoxic effects against various cancer cell lines .
  • Receptor Modulation : The compound has been investigated for its interaction with adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . The incorporation of exocyclic amines has been shown to enhance receptor affinity while maintaining low cytotoxicity .

Enzyme Inhibition

The compound acts as a covalent inhibitor in biochemical pathways by interacting with kinases and other enzymes that catalyze phosphorylation processes. These interactions can modulate cellular signaling pathways, affecting various physiological responses .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialEffective against drug-resistant strains of bacteria and fungi
Anti-inflammatoryPotential use in treating inflammatory diseases
AntitumorCytotoxic effects observed in various cancer cell lines
Receptor InteractionModulates A2A receptors linked to neurodegenerative diseases

Case Study 1: Antimicrobial Efficacy

In a study published in Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound and tested their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus and Candida albicans, showcasing the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound derivatives on A2A receptors. The findings suggested that these compounds could improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta toxicity and tau hyperphosphorylation. This positions the compound as a promising candidate for further development in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol 2-aminomethyl, 8-hydroxy 236.10 (dihydrochloride) Polar functional groups enhance solubility; potential for hydrogen bonding.
Sch 28080 (27) 3-cyanomethyl, 2-methyl, 8-(phenylmethoxy) 323.36 Lipophilic substituents improve membrane permeability; clinical antiulcer agent.
8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate 8-amino, 2,3-dimethyl, 6-COOCH₃ 234.25 Ester group aids in prodrug design; methyl groups enhance metabolic stability.
2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine (HIPS-Br) 2-(2'-hydroxyphenyl) 299.15 (estimated) ESIPT-active fluorescence; used in chemodosimeters for metal ion detection.
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 8-methyl, 2-(3-nitrophenyl) 269.27 Nitro group enhances electron-deficient character; impacts reactivity.

Key Observations :

  • Polarity: The hydroxyl and aminomethyl groups in the target compound increase hydrophilicity compared to methyl or phenylmethoxy substituents in Sch 28080 .
  • Electron Effects : Electron-withdrawing groups (e.g., nitro in ) reduce aromatic electron density, influencing reactivity and binding to biological targets.
  • Fluorescence : The ESIPT-active 2-(2'-hydroxyphenyl) derivative (HIPS-Br) exhibits solvent-dependent fluorescence, a property absent in the target compound .

Key Findings :

  • Antisecretory Action : Both the target compound and Sch 28080 exhibit gastric antisecretory effects, but Sch 28080’s phenylmethoxy group enhances bioavailability and target engagement .
  • Metabolism: The 3-aminomethyl group in the target compound may avoid thiocyanate metabolite formation, a drawback observed in Sch 28080 and its 3-amino analogue (40) .
  • Therapeutic Scope: Derivatives like 8-morpholinoimidazo[1,2-a]pyrazines show divergent applications (e.g., kinase inhibition), highlighting the scaffold’s versatility .

Biological Activity

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol (often abbreviated as 2-AMPI) is a heterocyclic compound characterized by its fused imidazole and pyridine rings, with notable functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological effects.

Chemical Structure and Properties

The chemical structure of 2-AMPI includes an amino group attached to a methylene bridge, linking it to the imidazo[1,2-a]pyridine framework. The presence of a hydroxyl group at the 8-position enhances its reactivity and potential for various biological interactions.

Biological Activities

Research indicates that 2-AMPI exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Studies have shown that derivatives of 2-AMPI possess significant antimicrobial properties. For instance, imidazo[1,2-a]pyridine derivatives have been explored for their effectiveness against multi-drug resistant strains of bacteria and fungi .
  • Antiparasitic Effects : Recent exploratory toxicology studies indicated that certain imidazo[1,2-a]pyridine compounds exhibit antiparasitic activity against pathogens responsible for trichomoniasis and amoebiasis .
  • Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory effects of 2-AMPI derivatives, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : The compound has been investigated for its anticancer properties, with some analogs demonstrating significant cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological efficacy of 2-AMPI and its derivatives can be attributed to their structural features. The following table summarizes key findings from SAR studies:

Compound Activity MIC (μM) Notes
Compound AAntibacterial0.4Effective against Gram-positive bacteria
Compound BAntiparasitic0.07Active against trichomoniasis
Compound CAnticancer0.045Potent against breast cancer cell lines
Compound DAnti-inflammatoryN/AReduces cytokine levels in vitro

Case Studies

Several studies have highlighted the biological activities of 2-AMPI:

  • Exploratory Toxicology Study : A study involving acute toxicity tests demonstrated that certain derivatives of imidazo[1,2-a]pyridine did not exhibit significant hepatic or renal toxicity, suggesting a favorable safety profile for continued development as antiparasitic agents .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of imidazo[1,2-a]pyridine derivatives revealed promising results against multidrug-resistant tuberculosis (MDR-TB), with some compounds showing MIC values as low as 0.07 μM against resistant strains .
  • Antitumor Activity Assessment : In vitro studies have shown that specific analogs of 2-AMPI can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Q & A

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Divergences may arise from force field inaccuracies or solvent effects. Hybrid methods combining molecular dynamics (AMBER) with free-energy perturbation (FEP) calculations improve binding affinity predictions . Experimental validation via isothermal titration calorimetry (ITC) confirms thermodynamic parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
Reactant of Route 2
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.